molecular formula C2H3NO3 B108069 Oxamic acid CAS No. 471-47-6

Oxamic acid

Cat. No. B108069
CAS RN: 471-47-6
M. Wt: 89.05 g/mol
InChI Key: SOWBFZRMHSNYGE-UHFFFAOYSA-N
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Description

Oxamic acid is a derivative of oxalic acid and represents the simplest organic acid containing an amide group. It is biologically active and serves as a precursor for various chemical reactions and compounds with potential applications in medical and pharmaceutical chemistry. The structure of oxamic acid has been determined from laboratory X-ray powder diffraction data, revealing a complex 2D hydrogen-bonding pattern based on the cyclic amide-acid heterosynthon .

Synthesis Analysis

Oxamic acid and its derivatives can be synthesized through various methods. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives, which have shown potent antiallergy activity, are synthesized by treating acetophenone with thiourea and iodine or by reacting chloroacetylbenzene with thiourea, followed by condensation with ethyloxalyl chloride . Another synthesis route involves the reaction of bromoacetylisoxazole with thiourea to yield aminothiazole, which is then condensed with an oxalic acid monoester chloride to produce oxamic acid derivatives . Additionally, oxamic acid complexes with metal ions have been prepared, suggesting a trans-octahedral structure with water molecules occupying the apical positions .

Molecular Structure Analysis

The molecular structure of oxamic acid has been characterized using various experimental and theoretical methods. The crystal structure and chemical properties of dioxamic acids and their derivatives have been described using FT-IR, NMR, X-ray single crystal diffraction, and theoretical calculations . The structure determination of oxamic acid itself has been achieved through laboratory X-ray powder diffraction data and energy minimization by DFT-D, confirming the non-centrosymmetric nature of the structure .

Chemical Reactions Analysis

Oxamic acids are versatile precursors for generating carbamoyl radicals, which can be used in a broad range of chemical reactions. The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, leading to the formation of important amides, urethanes, ureas, and thioureas . A silver-promoted decarboxylative radical addition/annulation of oxamic acids with gem-difluoroalkenes has been described, enabling the synthesis of CF2-containing 3,4-dihydroquinolin-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxamic acid and its derivatives have been studied through vibrational spectroscopy. The Raman and infrared spectra of crystalline oxamic acid and its sodium salt suggest cyclic centrosymmetric dimeric structures, which are crucial for understanding the material's spectral features10. The thermal degradation process of oxamic acid complexes with metal ions has been investigated, showing a consistent pattern of losing water and organic ligand fragments to yield the metal oxide as residue .

Scientific Research Applications

1. Anticancer and Antidiabetic Properties

Oxamic acid, known as 2-amino-2-oxoacetic acid or carbamoyl formic acid, is recognized for its significant role in inhibiting lactic dehydrogenase (LDH). This inhibition is crucial as it impedes metabolic pathways of tumor cells, exhibiting notable anticancer activity, particularly against nasopharyngeal carcinoma cells. Additionally, oxamic acid shows potential as a drug for type 2 diabetes treatment. Its structural characteristics, determined through techniques like X-ray diffraction, FT-IR, NMR spectroscopy, and thermal TGA-DSC analysis, play a vital role in understanding its biological effects as an antitumor and antidiabetic agent (Delgado et al., 2019).

2. Environmental Applications

Oxamic acid is involved in the degradation of N-aromatics through electrochemical advanced oxidation processes (EAOPs), particularly using a boron-doped diamond anode. This process is significant in the mineralization of oxalic and oxamic acids, leading to the efficient removal of these acids from water. Such applications are crucial in environmental clean-up and water treatment technologies (Garcia-Segura & Brillas, 2011).

3. Coordination Chemistry

Oxamic acid acts as a ligand, offering multiple coordination sites in the formation of complexes such as oxamic-platinum-blue. Understanding the nature and reactivity of these complexes, like the stable intermediate in the formation of oxamic-platinum-blue, is vital for advancing coordination chemistry and exploring new materials and catalysts (Arrizabalaga et al., 1980).

4. Pharmaceutical Analysis

In the pharmaceutical industry, oxamic acid and its related compounds, like oxalic acid and oxamide, are identified as potential impurities in active pharmaceutical ingredients (APIs). Techniques like ion-exclusion chromatography are developed for their efficient separation and analysis, which is crucial for ensuring the purity and safety of pharmaceutical products (Yang et al., 2000).

5. Antiallergy and Antianaphylactic Agents

Derivatives of oxamic acid, such as (2-carboxy-1,4-dihydro-4-oxoquinolyl)oxamic acids, have been studied for their potential as antiallergy agents. They have shown significant antiasthma activity and are being explored for further pharmacological applications (Wright & Johnson, 1977).

6. Material Science

Oxamic acid is used as a bridging ligand in polymeric networks, forming complexes with lanthanide ions. This application is significant in material science for developing new materials with specific properties like conductivity, magnetism, or luminescence (Veltsistas et al., 1997).

7. Conformational Control in Chemistry

Oxamic acid has been used in studies involving conformational control of molecules. Using tools like tunable diode lasers, researchers have manipulated the structure of oxamic acid, a technique that has broader implications in molecular chemistry and material sciences (Halasa et al., 2015).

Future Directions

Oxamic acids have emerged as potent precursors for the generation of carbamoyl radicals . The recent development in the chemistry of carbamoyl radicals generated from oxamic acids has been described in several papers . This mild and efficient method compares well with previous methods of generation of these nucleophilic radicals .

properties

IUPAC Name

oxamic acid
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InChI

InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6)
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InChI Key

SOWBFZRMHSNYGE-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(=O)O)N
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Molecular Formula

C2H3NO3
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DSSTOX Substance ID

DTXSID6060052
Record name Oxamic acid
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Molecular Weight

89.05 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Oxamic acid
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Vapor Pressure

0.00000046 [mmHg]
Record name Oxamic acid
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Product Name

Oxamic acid

CAS RN

471-47-6, 66257-53-2
Record name Oxamic acid
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Record name Oxamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,330
Citations
KD Hargrave, FK Hess, JT Oliver - Journal of medicinal chemistry, 1983 - ACS Publications
… Mild alkaline hydrolysis, followed by acidification, gave the oxamic acid 6, which was often conveniently isolated as the ethanolamine (EA) salt. The oxamamides 7 were prepared in …
Number of citations: 397 pubs.acs.org
N Yokoyama, GN Walker, AJ Main… - Journal of medicinal …, 1995 - ACS Publications
… Some of these compounds, especially in the oxamic acid series 7 and 23, showed an unprecedented potency for methyl-substituted derivatives such as 7f and 23a. Compounds 7f and …
Number of citations: 102 pubs.acs.org
L Yang, L Liu, BA Olsen, MA Nussbaum - Journal of pharmaceutical and …, 2000 - Elsevier
… Oxalic acid, oxamic acid, and oxamide can occur as impurity … on the separation of oxalic acid and oxamic acid. Although ion-… the quantitation of oxalic acid, oxamic acid, and oxamide at …
Number of citations: 43 www.sciencedirect.com
M Yuan, L Chen, J Wang, S Chen, K Wang, Y Xue… - Organic …, 2015 - ACS Publications
… of biaryl-2-oxamic acid for phenanthridinones has been … In addition, decarboxylic amidation of oxamic acid especially … cyclization of biaryl 2-oxamic acid has been developed. This novel …
Number of citations: 65 pubs.acs.org
RL Koch, P Goldman - Journal of Pharmacology and Experimental …, 1979 - ASPET
… )-oxamic acid. The presence of conjugated N-(2-hydroxyethyl)-oxamic acid in some samples … In contrast N-(2-hydroxyethyl)-oxamic acid is not found in the urine or feces of germfree rats …
Number of citations: 102 jpet.aspetjournals.org
S Choi, AB Beeler, A Pradhan, EB Watkins… - Journal of …, 2007 - ACS Publications
… In this paper, we have developed a short route to an oxamic acid library, using full automation, in our search for a viable drug lead for the dual inhibition of LDH and MDH (malate …
Number of citations: 62 pubs.acs.org
H Cui, J Xu, J Shi, N Yan, C Zhang, S You - Journal of CO2 Utilization, 2022 - Elsevier
… In the current work, we proposed the use of oxamic acid potassium salt (OAPS) as a novel and bifunctional activator for direct synthesis of N-doped porous carbon. OAPS served as both …
Number of citations: 7 www.sciencedirect.com
LC Espinoza, P Sepúlveda, A García, DM de Godoi… - Chemosphere, 2020 - Elsevier
… oxamic acid. … oxamic acid in NaCl were also detected and quantified through ion chromatography. In Na 2 SO 4 there was no degradation of the compound, but in NaCl the oxamic …
Number of citations: 34 www.sciencedirect.com
P Buduru, SRR BC - Sensors and Actuators B: Chemical, 2016 - Elsevier
In this work, we have developed a sensitive and selective colorimetric method for detection of Fe 3+ ion using oxamic acid (OA) and p-aminobenzoic acid (PABA) functionalized gold …
Number of citations: 32 www.sciencedirect.com
KV Ruddraraju, D Aggarwal, C Niu… - Journal of medicinal …, 2020 - ACS Publications
… Here, we identified N-phenyl oxamic acid as a highly potent and selective monoacid-based phosphotyrosine mimetic for mPTPB inhibition. SAR studies on the initial hit, compound 4 (IC …
Number of citations: 17 pubs.acs.org

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